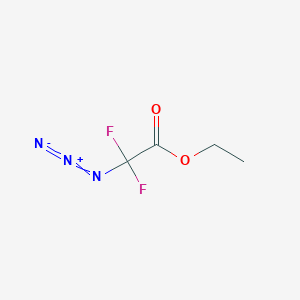

2-叠氮-2,2-二氟乙酸乙酯

概述

描述

Ethyl 2-azido-2,2-difluoroacetate, also known as Ethyl difluoroazidoacetate, is a fluoroalkyl azide reagent . It is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .

Molecular Structure Analysis

The empirical formula of Ethyl 2-azido-2,2-difluoroacetate is C4H5F2N3O2 . Its molecular weight is 165.10 . The SMILES string representation of the molecule is O=C(OCC)C(N=[N+]=[N-])(F)F .Chemical Reactions Analysis

Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .科学研究应用

Click Chemistry and Bioconjugation

Ethyl difluoroazidoacetate is a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (click chemistry). This reaction allows the efficient coupling of azides and alkynes to form triazole linkages. Researchers use this method for bioconjugation, labeling biomolecules, and creating functionalized materials. The unique feature of ethyl difluoroazidoacetate lies in its ability to transform amine substrates into their amide analogs, followed by the click reaction to form amide-triazole functionalities .

Synthesis of Pyrazolo-Pyrimidine Derivatives

Researchers use ethyl difluoroazidoacetate as a precursor in the synthesis of pyrazolo-pyrimidine derivatives. These heterocyclic compounds have applications in medicinal chemistry, particularly as kinase inhibitors and potential anticancer agents .

Fluorinated Click Reactions in Polymer Science

Polymer chemists employ ethyl difluoroazidoacetate to create functionalized polymers. By incorporating this reagent into polymer chains, they can introduce specific chemical handles for subsequent reactions. Fluorinated polymers find use in coatings, adhesives, and materials with tailored properties.

作用机制

Target of Action

Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent . Its primary targets are amine substrates . These substrates play a crucial role in various biological processes, including neurotransmission and protein synthesis.

Mode of Action

This compound interacts with its targets through a process known as the copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction allows the unique functionality to afford the transformation of amine substrates to their amide analog .

Result of Action

As a result of its action, Ethyl 2-azido-2,2-difluoroacetate enables the transformation of amine substrates to their amide analog . This transformation results in the formation of amide-triazole functionalities . The molecular and cellular effects of this transformation would depend on the specific roles and functions of these amide-triazole functionalities in the cell.

未来方向

A research paper titled “Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis” discusses the potential of fluoroalkyl azide reagents like Ethyl 2-azido-2,2-difluoroacetate . The paper suggests that these reagents are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .

属性

IUPAC Name |

ethyl 2-azido-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKRTIGSBFIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(N=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-azido-2,2-difluoroacetate | |

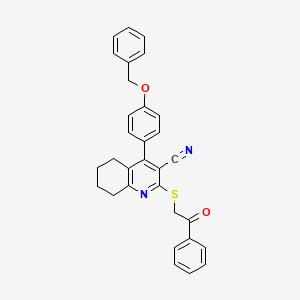

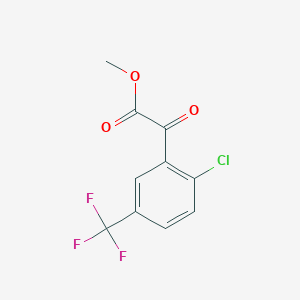

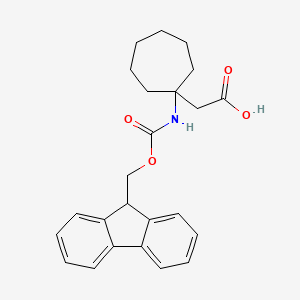

Synthesis routes and methods I

Procedure details

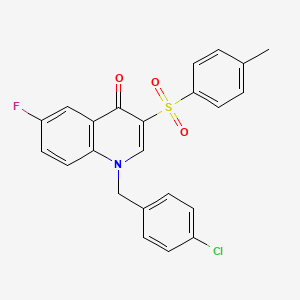

Synthesis routes and methods II

Procedure details

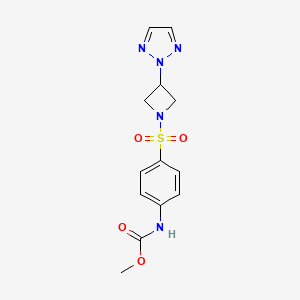

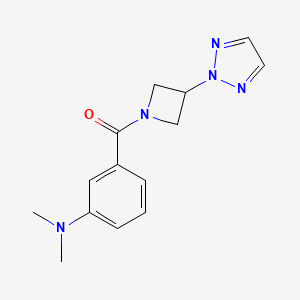

Synthesis routes and methods III

Procedure details

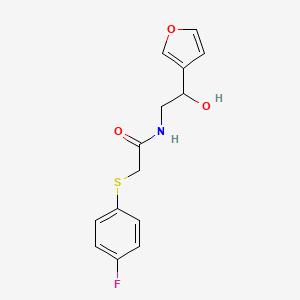

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)